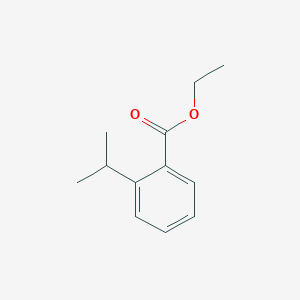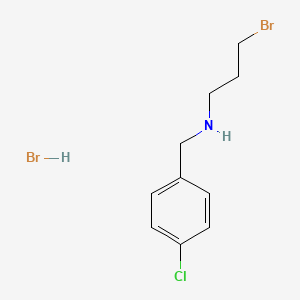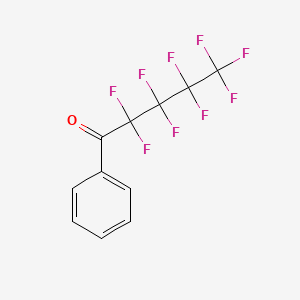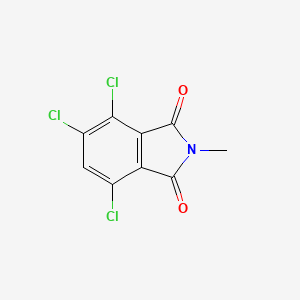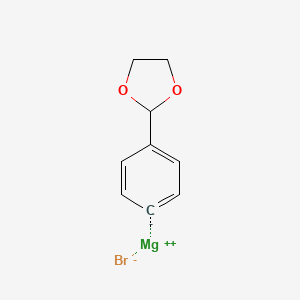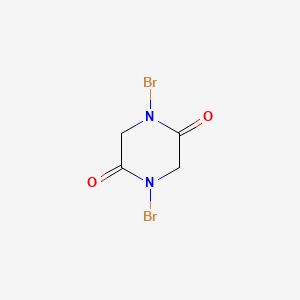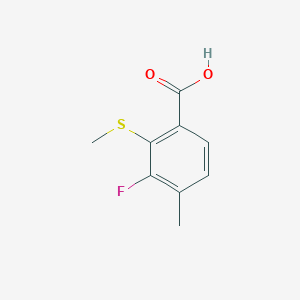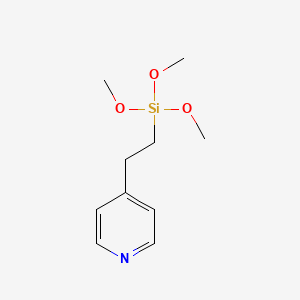
2-(4-Pyridylethyl)trimethoxysilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyridylethyl)trimethoxysilane (2-(4-PETMS) is an organosilicon compound used in various scientific research applications. It is a colorless, volatile liquid with a pleasant odor. It is a member of the family of compounds known as organosilanes, which are compounds containing silicon and organic groups. 2-(4-PETMS) is used in a variety of research applications, such as synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
2-(4-PETMS) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a model compound in physiology. It is also used in the synthesis of polymers, in the study of enzyme-catalyzed reactions, and in the study of chemical reactions in general.
Mécanisme D'action
2-(4-PETMS) acts as a catalyst in biochemistry and physiology. It is believed to facilitate the formation of covalent bonds between molecules, which can then be used to catalyze reactions. This process is known as catalysis, and is essential for the proper functioning of many biochemical processes.
Biochemical and Physiological Effects
2-(4-PETMS) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the efficiency of metabolic processes. It has also been shown to increase the activity of certain enzymes, and to modulate the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-PETMS) has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. On the other hand, it is volatile and can easily evaporate, and it is also slightly flammable.
Orientations Futures
The future directions for the use of 2-(4-PETMS) are numerous. It could be used in the synthesis of new polymers and other materials, as well as in the development of new catalysts for biochemistry and physiology. It could also be used in the study of enzyme-catalyzed reactions, and in the development of new drugs and treatments. Additionally, it could be used in the study of chemical reactions in general, and in the development of new analytical techniques. Finally, it could be used in the study of the physiological effects of environmental pollutants, and in the development of new environmental monitoring techniques.
Méthodes De Synthèse
2-(4-PETMS) is synthesized by a reaction between 4-pyridineethanol and trimethoxysilane. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an aqueous solution. The reaction yields 2-(4-PETMS) and the by-product 4-pyridineethanol.
Propriétés
IUPAC Name |
trimethoxy(2-pyridin-4-ylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZDPPVTXQKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=NC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502645 |
Source


|
| Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethoxysilyl)ethyl]pyridine | |
CAS RN |
73324-70-6 |
Source


|
| Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


